molecular formula C53H95N19O12 B12389033 Cdc2 kinase substrate

Cdc2 kinase substrate

Cat. No.: B12389033
M. Wt: 1190.4 g/mol
InChI Key: YRAKOJSRPDUQJN-YFHILFKOSA-N
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Description

Cdc2 kinase substrate is a compound that plays a crucial role in the regulation of the cell cycleThe phosphorylation of Cdc2 kinase substrates by CDK1 is a key regulatory mechanism that ensures proper cell division and proliferation .

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of Cdc2 kinase substrates typically involves the synthesis of peptides or proteins that contain specific amino acid sequences recognized by CDK1. These sequences often include serine, threonine, and tyrosine residues that can be phosphorylated by the kinase. The synthesis of these peptides can be achieved through solid-phase peptide synthesis (SPPS), which allows for the sequential addition of amino acids to a growing peptide chain .

Industrial Production Methods: In an industrial setting, the production of Cdc2 kinase substrates may involve recombinant DNA technology. This method includes the insertion of the gene encoding the substrate into a suitable expression vector, which is then introduced into a host organism such as Escherichia coli. The host organism produces the substrate protein, which can be purified using various chromatographic techniques .

Chemical Reactions Analysis

Types of Reactions: Cdc2 kinase substrates primarily undergo phosphorylation reactions, where a phosphate group is added to specific amino acid residues by CDK1. This phosphorylation can lead to conformational changes in the substrate, affecting its activity and interactions with other proteins .

Common Reagents and Conditions: The phosphorylation of Cdc2 kinase substrates typically requires the presence of adenosine triphosphate (ATP) as a phosphate donor and magnesium ions (Mg2+) as a cofactor. The reaction conditions often include a buffered solution with an optimal pH for kinase activity .

Major Products Formed: The major products of the phosphorylation reactions are phosphorylated peptides or proteins. These phosphorylated substrates can then participate in various cellular processes, including cell cycle regulation, DNA repair, and signal transduction .

Scientific Research Applications

Cdc2 kinase substrates have a wide range of applications in scientific research. In chemistry, they are used to study the mechanisms of kinase-catalyzed phosphorylation and to develop inhibitors that can modulate kinase activity. In biology, these substrates are essential for understanding cell cycle regulation and the role of phosphorylation in cellular processes .

In medicine, Cdc2 kinase substrates are used to investigate the molecular mechanisms underlying various diseases, including cancer. The dysregulation of CDK1 activity and its substrates is often associated with uncontrolled cell proliferation and tumorigenesis. Therefore, these substrates are valuable tools for developing targeted therapies that can inhibit CDK1 activity and prevent cancer progression .

In industry, Cdc2 kinase substrates are used in high-throughput screening assays to identify potential kinase inhibitors. These inhibitors can serve as lead compounds for the development of new drugs that target specific kinases involved in disease pathways .

Mechanism of Action

The mechanism of action of Cdc2 kinase substrates involves their recognition and phosphorylation by CDK1. The kinase binds to the substrate and transfers a phosphate group from ATP to specific serine, threonine, or tyrosine residues on the substrate. This phosphorylation event can activate or deactivate the substrate, depending on its role in the cell cycle .

The molecular targets of Cdc2 kinase substrates include various proteins involved in cell cycle regulation, such as cyclins, cyclin-dependent kinase inhibitors, and other regulatory proteins. The phosphorylation of these targets by CDK1 ensures the proper progression of the cell cycle and prevents aberrant cell division .

Comparison with Similar Compounds

Cdc2 kinase substrates can be compared to substrates of other cyclin-dependent kinases (CDKs), such as CDK2, CDK4, and CDK6. While all these kinases share similar mechanisms of action and regulatory roles in the cell cycle, each kinase has specific substrates and functions that distinguish it from the others .

For example, CDK2 substrates are primarily involved in the transition from the G1 phase to the S phase of the cell cycle, whereas CDK4 and CDK6 substrates regulate the progression through the G1 phase. The unique amino acid sequences and phosphorylation sites of Cdc2 kinase substrates make them distinct from other CDK substrates .

List of Similar Compounds

Properties

Molecular Formula

C53H95N19O12

Molecular Weight

1190.4 g/mol

IUPAC Name

(2S)-6-amino-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-6-amino-2-[[(2S)-6-amino-2-[[(2S)-1-[(2S)-1-[(2S,3R)-2-[[(2S)-2-[[(2S)-2-amino-3-(1H-imidazol-5-yl)propanoyl]amino]propanoyl]amino]-3-hydroxybutanoyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]amino]hexanoyl]amino]hexanoyl]amino]hexanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]hexanoic acid

InChI

InChI=1S/C53H95N19O12/c1-31(64-44(75)34(58)28-33-29-61-30-63-33)43(74)70-42(32(2)73)51(82)72-27-13-20-41(72)50(81)71-26-12-19-40(71)49(80)68-37(16-5-9-23-56)47(78)66-35(14-3-7-21-54)45(76)65-36(15-4-8-22-55)46(77)67-38(18-11-25-62-53(59)60)48(79)69-39(52(83)84)17-6-10-24-57/h29-32,34-42,73H,3-28,54-58H2,1-2H3,(H,61,63)(H,64,75)(H,65,76)(H,66,78)(H,67,77)(H,68,80)(H,69,79)(H,70,74)(H,83,84)(H4,59,60,62)/t31-,32+,34-,35-,36-,37-,38-,39-,40-,41-,42-/m0/s1

InChI Key

YRAKOJSRPDUQJN-YFHILFKOSA-N

Isomeric SMILES

C[C@H]([C@@H](C(=O)N1CCC[C@H]1C(=O)N2CCC[C@H]2C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CCCCN)C(=O)O)NC(=O)[C@H](C)NC(=O)[C@H](CC3=CN=CN3)N)O

Canonical SMILES

CC(C(C(=O)N1CCCC1C(=O)N2CCCC2C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)NC(CCCN=C(N)N)C(=O)NC(CCCCN)C(=O)O)NC(=O)C(C)NC(=O)C(CC3=CN=CN3)N)O

Origin of Product

United States

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